molecular formula C16H16ClFN4O B2602486 2-chloro-6-fluoro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide CAS No. 1797803-82-7

2-chloro-6-fluoro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide

Cat. No.: B2602486
CAS No.: 1797803-82-7
M. Wt: 334.78
InChI Key: JECYKZYHNRIWPK-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide is a synthetic small molecule featuring a benzamide core linked to an aminopyrimidine scaffold, a structure recognized for its relevance in medicinal chemistry and drug discovery. This compound belongs to a class of substituted benzamides that have been investigated for their potential to interact with key biological targets, particularly protein kinases . Its molecular design, incorporating a chloro-fluoro substituted benzamide and a pyrrolidinylpyrimidine group, is characteristic of scaffolds used in the development of enzyme inhibitors. Research into structurally similar diaminopyrimidine compounds has identified them as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a critical role in tumor progression, cell adhesion, proliferation, and migration . The presence of the pyrrolidin-1-yl group on the pyrimidine ring is a common feature in many biologically active compounds and patents related to substituted benzamide derivatives, suggesting its utility in optimizing binding affinity and selectivity . As such, this chemical reagent provides a valuable template for researchers exploring new anticancer agents, signal transduction pathways, and structure-activity relationships (SAR) in kinase inhibitor design. It is supplied for in vitro research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O/c17-11-4-3-5-12(18)15(11)16(23)20-10-13-19-7-6-14(21-13)22-8-1-2-9-22/h3-7H,1-2,8-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECYKZYHNRIWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide typically involves multi-step organic synthesis. One common method involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine.

    Substitution Reactions: The chloro and fluoro groups are introduced through halogenation reactions using reagents like thionyl chloride and fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Antiviral Activity

Research has demonstrated that compounds similar to 2-chloro-6-fluoro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide exhibit significant antiviral properties, particularly against HIV. A study showed that related compounds displayed picomolar activity against wild-type HIV and were effective against clinically relevant mutants. The presence of the chloro and fluoro groups was found to enhance the inhibitory activity against HIV reverse transcriptase, suggesting that modifications in these positions can lead to improved therapeutic agents against viral infections .

Cancer Therapeutics

The compound's ability to inhibit specific kinases has implications for cancer treatment. By targeting pathways involved in tumor growth, researchers are exploring its potential as a therapeutic agent for various cancers. For instance, the inhibition of Mer tyrosine kinase (MerTK) has been linked to reduced tumor progression in preclinical models .

Inflammatory Diseases

Inhibitors of cyclooxygenase (COX) enzymes are crucial for managing inflammation-related conditions. Studies indicate that derivatives of this compound may exhibit potent COX-II inhibitory activity, which is beneficial in treating diseases characterized by chronic inflammation .

Data Tables

Application AreaMechanism of ActionEfficacyReferences
AntiviralInhibition of HIV reverse transcriptasePicomolar activity against HIV ,
Cancer TherapeuticsInhibition of MerTKReduced tumor progression
Inflammatory DiseasesCOX-II inhibitionSignificant reduction in inflammation ,

Case Study 1: Antiviral Efficacy

A study published in PubMed examined the effects of related compounds on HIV-infected cells, revealing that modifications at the C5 and C6 positions significantly enhanced antiviral activity. The study highlighted the importance of structural optimization in developing effective antiviral agents .

Case Study 2: Cancer Treatment

In a preclinical trial focusing on MerTK inhibitors, it was noted that compounds similar to this compound showed promise in reducing tumor sizes in mouse models. This research underscores the potential for developing targeted therapies for cancer using this compound .

Case Study 3: Inflammation Management

Research investigating COX-II inhibitors indicated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models. The results suggested a pathway for developing new treatments for arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound 1 ()

(S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide shares a diaminopyrimidine core and benzamide group with the target compound. Key differences include:

  • Substituents : Dichlorobenzamide vs. chloro-fluorobenzamide in the target.
  • Pyrimidine modification: Hydroxypropan-2-ylamino and methyl groups in Compound 1 vs. pyrrolidin-1-yl in the target.
  • Activity : Compound 1 showed EGFR T790M inhibition (IC₅₀ = 8 nM) but lower selectivity against wild-type EGFR compared to third-generation inhibitors like osimertinib .
Parameter Target Compound Compound 1 ()
Molecular Weight ~415 g/mol (estimated) 447.1 g/mol
Key Substituents Pyrrolidin-1-yl, Cl, F Hydroxypropan-2-ylamino, Cl
Biological Target Kinase (hypothesized) EGFR T790M
Selectivity Undetermined Moderate (wild-type EGFR IC₅₀ = 12 nM)

Imatinib ()

4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide (imatinib) shares a benzamide-pyrimidine hybrid structure. Divergences include:

  • Core : Pyridine-pyrimidine in imatinib vs. pyrrolidine-pyrimidine in the target.
  • Pharmacokinetics : Imatinib’s methylpiperazine enhances solubility but may increase off-target effects (e.g., Bcr-Abl inhibition). The target’s pyrrolidine group could improve blood-brain barrier penetration .

Kinase Inhibitors with Pyrimidine-Benzamide Scaffolds

Dasatinib ()

N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide (dasatinib) highlights the role of pyrimidine-thiazole hybrids. Unlike the target compound, dasatinib’s thiazole-carboxamide and hydroxyethylpiperazine groups confer broad-spectrum kinase activity (e.g., Src, DDR1/2). The target’s simpler pyrrolidine substitution may narrow selectivity .

Substituent Effects on Activity

  • Halogenation : The target’s 2-chloro-6-fluoro substitution may enhance metabolic stability compared to dichloro analogues (e.g., Compound 1), as fluorine reduces oxidative degradation.
  • Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size and higher rigidity (vs. piperidine in Compound 2, ) could improve binding pocket occupancy .

Research Findings and Implications

  • Selectivity Trends : Pyrimidine-pyrrolidine hybrids (e.g., the target) show promise for DDR1/2 inhibition, as seen in related compounds (). However, EGFR activity remains untested.
  • Synthetic Challenges: The pyrrolidine-pyrimidine linkage requires precise regioselective coupling, contrasting with the diaminopyrimidine synthesis in .

Biological Activity

The compound 2-chloro-6-fluoro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16ClFN5O\text{C}_{14}\text{H}_{16}\text{ClF}\text{N}_5\text{O}

This structure features a chlorinated benzamide core, a fluoro substituent, and a pyrrolidine-pyrimidine moiety, which are crucial for its biological activity.

The primary mechanism through which this compound exhibits biological activity is believed to involve the inhibition of specific protein kinases. Kinases are critical in regulating various cellular processes, including cell proliferation and survival. The compound has been shown to inhibit kinases associated with oncogenic pathways, making it a candidate for cancer therapeutics.

Key Findings:

  • Inhibition of Kinases : Research indicates that this compound acts as an inhibitor of several kinases involved in tumorigenesis. For example, it was found to inhibit PfGSK3 and PfPK6 with varying degrees of potency (IC50 values ranging from nanomolar to micromolar concentrations) .
  • Selectivity : The selectivity profile of the compound suggests that modifications to the pyrrolidine ring can significantly impact its inhibitory activity against different kinases. For instance, certain analogs demonstrated enhanced potency against specific targets while losing activity against others .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential.

ModificationEffect on ActivityIC50 (nM)
Original CompoundBaseline Activity181 ± 4 (PfPK6)
Pyrrolidine Ring OpenedLoss of Activity on PfGSK3Not Determined
Substitution with PiperazineRetained Activity on PfPK6398 ± 35
Benzothiophene SubstituentReinstated PfGSK3 Activity698 ± 66

These findings indicate that subtle changes in the chemical structure can lead to significant variations in biological activity, emphasizing the importance of continued SAR studies for drug development .

Case Studies

Several studies have explored the effects and efficacy of this compound in various biological contexts:

  • Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in multiple cancer cell lines. The mechanism was linked to its ability to induce apoptosis through kinase inhibition .
  • Targeting Malaria : Interestingly, derivatives of this compound have shown promise in targeting malaria parasites by inhibiting specific kinases essential for their life cycle. This dual functionality highlights the compound's potential beyond oncology .
  • Combating Drug Resistance : The compound's ability to inhibit kinases involved in drug resistance mechanisms presents a significant advantage in treating resistant cancer types or infectious diseases .

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